![molecular formula C19H15ClN4OS B6513171 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide CAS No. 897457-84-0](/img/structure/B6513171.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide” is a chemical compound with the molecular formula C29H22ClN3O2S . It is a derivative of imidazo[2,1-b][1,3,4]thiadiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide .Molecular Structure Analysis
The molecular structure of this compound involves an imidazo[2,1-b][1,3]thiazole group. In a similar compound, the dihedral angle between the thiazole and imidazole rings was found to be 1.9 (2)° .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been reported, similar compounds have been evaluated for their antitumor activity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 512.0 g/mol . It has a topological polar surface area of 79 Ų and a complexity of 750 .Aplicaciones Científicas De Investigación
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have garnered attention due to their potential as anticancer agents. In a study by Ding et al., a series of novel compounds were synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a). Among these, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) exhibited promising cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Notably, it demonstrated more selectivity against MDA-MB-231 (IC50 = 1.4 μM) than HepG2 (IC50 = 22.6 μM) .
VEGFR2 Inhibition
Compound 5l also showed slightly higher inhibition on VEGFR2 (vascular endothelial growth factor receptor 2) compared to 5a. At 20 μM, it achieved a 5.72% inhibitory rate against VEGFR2, while 5a exhibited a 3.76% inhibitory rate. This suggests its potential as a VEGFR2 inhibitor .
Comparison with Sorafenib
In terms of inhibiting MDA-MB-231, compound 5l outperformed sorafenib (a known anticancer drug) with an IC50 value of 1.4 μM (compared to sorafenib’s IC50 of 5.2 μM). This highlights its potential as an alternative therapeutic agent .
Other Pharmacological Activities
Imidazo[2,1-b]thiazoles have a broad spectrum of pharmacological activities beyond anticancer effects. These include antifungal, antibacterial, anti-inflammatory, and antihypertensive properties. Additionally, they serve as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c20-15-5-3-14(4-6-15)17-11-24-16(12-26-19(24)23-17)8-18(25)22-10-13-2-1-7-21-9-13/h1-7,9,11-12H,8,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCIPBPIWJGLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.